3-Ethoxyphenylacetonitrile
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Overview
Description
3-Ethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative of phenylacetonitrile, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, yielding this compound as the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed:
Oxidation: 3-Ethoxybenzoic acid.
Reduction: 3-Ethoxyphenylmethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxyphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The ethoxy group can also influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
3-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyphenylacetonitrile: Ethoxy group at the fourth position instead of the third.
3-Ethoxybenzyl cyanide: Similar structure but with a cyanide group directly attached to the benzyl position
Uniqueness: 3-Ethoxyphenylacetonitrile is unique due to the position of the ethoxy group, which can significantly influence its chemical reactivity and biological interactions. This positional difference can lead to variations in the compound’s physical properties, such as boiling point, solubility, and overall stability .
Biological Activity
3-Ethoxyphenylacetonitrile (CAS Number: 19924-43-7) is an organic compound with notable applications in medicinal chemistry and synthetic biology. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C10H11NO
- Molecular Weight: 175.20 g/mol
- Appearance: Clear colorless to slightly yellow liquid
- Boiling Point: 164-165 °C at 20 mmHg
- Solubility: Soluble in chloroform and methanol; insoluble in water
This compound exhibits various biological activities, primarily attributed to its structural features that facilitate interactions with biological targets. Its nitrile group plays a crucial role in modulating enzyme activities and receptor interactions.
1. Anticancer Properties
Research has indicated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives of phenylacetonitrile have been shown to interfere with the signaling pathways involved in tumor growth, particularly through the inhibition of key enzymes in cancer metabolism .
2. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It has been linked to the modulation of inflammatory cytokines and mediators, which are critical in conditions such as arthritis and other inflammatory diseases .
3. Neuroprotective Activity
The compound has also been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing new immunogens for homovanillic acid, researchers utilized this compound as a precursor. The resulting compounds exhibited promising immunogenic responses, indicating potential applications in vaccine development against neurological disorders .
Case Study 2: Pharmacological Screening
A pharmacological screening of various derivatives of phenylacetonitrile, including this compound, revealed significant activity against certain cancer cell lines. The study highlighted a dose-dependent relationship between the concentration of the compound and its cytotoxic effects, suggesting a mechanism that warrants further exploration for therapeutic use .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 175.20 g/mol |
Boiling Point | 164-165 °C |
Solubility | Chloroform, Methanol |
Anticancer Activity | Inhibits cell proliferation |
Anti-inflammatory Activity | Modulates cytokines |
Neuroprotective Activity | Protects against oxidative stress |
Properties
IUPAC Name |
2-(3-ethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQDUQVRZNFHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407253 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-55-3 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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